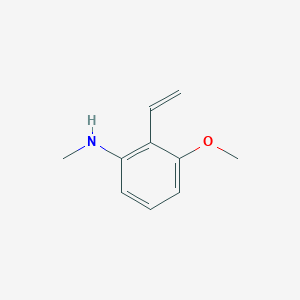
2-Ethenyl-3-methoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-3-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, characterized by the presence of an ethenyl group at the second position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of the amino group, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
2-Ethenyl-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the aromatic ring, influencing the compound’s electronic properties. This can affect its binding affinity to enzymes or receptors, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
3-Methoxy-N-methylaniline: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Ethenyl-N-methylaniline: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-N-ethylaniline: Contains an ethyl group instead of a methyl group, altering its steric and electronic characteristics.
Uniqueness: 2-Ethenyl-3-methoxy-N-methylaniline is unique due to the combination of the ethenyl, methoxy, and methyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
210536-36-0 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-ethenyl-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3 |
Clé InChI |
GPRFJWFAJLFVTD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




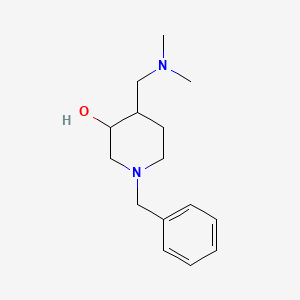

![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
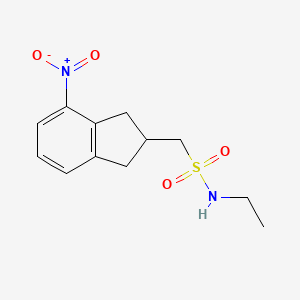
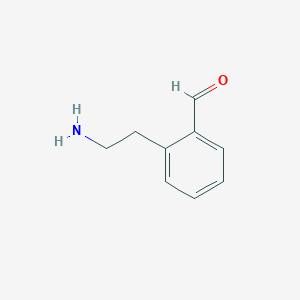
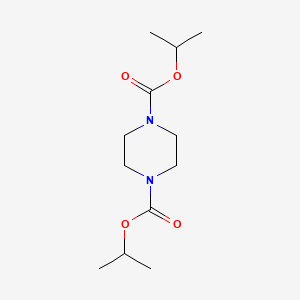
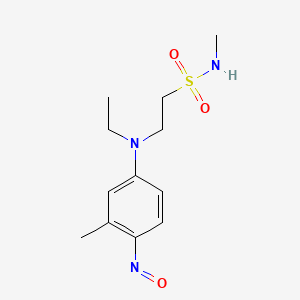

![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
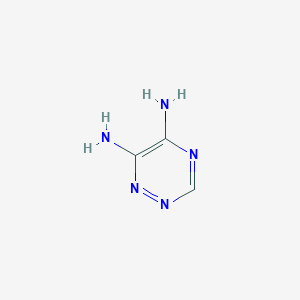
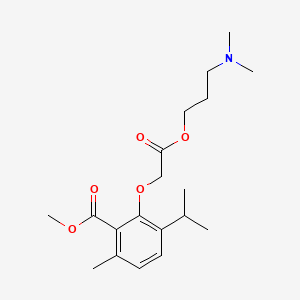
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
